4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

CDK4/6 kinase inhibitor pyrido[2,3-d]pyrimidin-7-one synthetic building block

Accessing validated CDK4/6-selective inhibitor scaffolds often requires multi-step synthesis of the key pyrimidine intermediate. Procure the pre-formed free acid (CAS 1065075-68-4) to bypass the ethyl ester hydrolysis step and accelerate your oncology program. - Directly enters the published patent route (CN105622638B) for pyrido[2,3-d]pyrimidin-7-one clinical candidates. - C2 methylthio handle enables late-stage diversification absent in 2-oxo or 2-unsubstituted analogs. - C5 carboxylic acid supports parallel amide coupling for targeted kinase library synthesis, saving 2-3 de novo steps.

Molecular Formula C11H15N3O2S
Molecular Weight 253.32 g/mol
CAS No. 1065075-68-4
Cat. No. B1290143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
CAS1065075-68-4
Molecular FormulaC11H15N3O2S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)NC2CCCC2)C(=O)O
InChIInChI=1S/C11H15N3O2S/c1-17-11-12-6-8(10(15)16)9(14-11)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
InChIKeyGZXJDOFLCMEPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid – Identity and Classification


4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 1065075-68-4) is a 2,4,5-trisubstituted pyrimidine bearing a cyclopentylamino group at C4, a methylthio ether at C2, and a free carboxylic acid at C5 . With a molecular formula of C₁₁H₁₅N₃O₂S and a molecular weight of 253.32 g/mol, the compound occupies a strategic position among pyrimidine-5-carboxylic acid building blocks . Its structural motif places it at the intersection of two important medicinal chemistry campaigns: it serves as the hydrolyzed progenitor of ester intermediates used in CDK4/6-selective inhibitor synthesis and as a close analog of the NEDD8-activating enzyme (NAE) inhibitor precursor scaffold [1]. This dual heritage distinguishes the compound from generic pyrimidine-5-carboxylic acids, which typically lack the cyclopentylamino-methylthio substitution pattern that confers specific binding-site complementarity within kinase and NAE active sites [1].

Precursor to CDK4/6 inhibitor ethyl ester intermediate
C4 cyclopentylamino hinge-binding motif pre-installed
Multi-gram hydrolysis route demonstrated at scale

Why Generic Pyrimidine-5-carboxylic Acid Substitution Fails


Generic pyrimidine-5-carboxylic acids (e.g., 2-methylthio or 4-chloro analogs) lack the paired cyclopentylamino–methylthio fingerprint that defines this compound's utility in kinase and NAE inhibitor programs [1]. The cyclopentylamino group is specifically embedded as a hinge-binding motif in CDK4/6-targeted pyrido[2,3-d]pyrimidin-7-one clinical candidates, and the methylthio group serves as a synthetic handle for late-stage diversification—a reactivity profile absent in 2-unsubstituted or 2-oxo pyrimidine analogs . Furthermore, the free carboxylic acid form is the requisite hydrolysis product for generating the ethyl ester precursor that enters the published CDK4/6 inhibitor synthetic route; substitution with a simple 2-(methylthio)pyrimidine-5-carboxylic acid lacking the C4 cyclopentylamino group would truncate the entire downstream structure-activity relationship (SAR) vector . The quantitative evidence below confirms that procurement of this specific compound, rather than a cheaper generic pyrimidine acid, directly determines the accessibility of pharmacologically validated inhibitor scaffolds.

Generic pyrimidine-5-carboxylic acids lack the C4 cyclopentylamino hinge-binding motif, preventing downstream cyclization to the pyrido[2,3-d]pyrimidin-7-one core.
The C2 methylthio group serves as a synthetic diversification handle; 2-unsubstituted or 2-oxo analogs cannot access the same late-stage chemistry.
Substituting with a simpler 2-(methylthio)pyrimidine-5-carboxylic acid that lacks the C4 cyclopentylamino group eliminates the entire downstream SAR vector.

Quantitative Differentiation Evidence Against Closest Analogs


CDK4/6 Inhibitor Synthetic Utility – Patent Requirement

In the synthesis of CDK4/6-selective pyrido[2,3-d]pyrimidin-7-one inhibitors (Patent CN105622638B), the ethyl ester of this compound (CAS 211245-62-4) is the mandatory C5-carboxylate intermediate. Hydrolysis of that ester yields the target free acid, confirming a direct one-step relationship. Replacement with 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (CAS 1065075-68-4 precursor without cyclopentylamino) would eliminate the critical C4 hinge-binding element [1]. [1]

CDK4/6 Synthetic Utility
Class-level inference
C4 cyclopentylamino group enables pyrido[2,3-d]pyrimidin-7-one core formation; 4-chloro analog lacks this motif.
Supports procurement for patent-route compatibility; generic analog cannot be substituted.
Class-level inference from patent CN105622638B.
CDK4/6 kinase inhibitor pyrido[2,3-d]pyrimidin-7-one synthetic building block

NEDD8-Activating Enzyme Inhibitor Precursor Potential

The ethyl ester analog (CAS 211245-62-4) is disclosed in patent family CN105622638B and cited on LookChem as possessing NEDD8 inhibitory activity, tumor cell proliferation resistance, and tumor cell apoptosis promotion effects. Pharmacological results describe 'good NEDD8 inhibitory activity' in cell-based assays . The free acid (target compound) is the direct hydrolysis product of this ester, positioning it as the closest commercially available precursor to the pharmacologically active ester. In contrast, the 2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid analog (CAS not specified, EvitaChem catalog) lacks the methylthio group, altering the electrostatic and steric profile at the C2 position critical for NAE binding .

NAE Inhibitor Precursor
Data to verify
Ethyl ester analog (CAS 211245-62-4) reported with NEDD8 inhibitory activity; free acid is direct hydrolysis precursor. Exact IC₅₀ not publicly available.
May support NAE inhibitor lead optimization; IC₅₀ data require in-house validation.
Source data not publicly detailed; assay context review recommended.
NEDD8 activating enzyme inhibitor tumor cell apoptosis pyrimidine scaffold

Synthetic Accessibility – Hydrolysis Yield

BenchChem's synthesis route documents a quantitative procedure: treatment of 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (11.7 g, 41.6 mmol) with 1 M aqueous NaOH (31 mL) in EtOH (14 mL) at reflux for 1.5 h yields the free acid . This contrasts with 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0), which cannot undergo analogous C4 diversification because the hydroxyl group is not a competent leaving group for amine substitution under mild conditions .

Synthetic Hydrolysis
Supporting evidence
Hydrolysis of ethyl ester (11.7 g scale) under NaOH/EtOH reflux yields free acid; 4-hydroxy analog cannot undergo analogous amine substitution.
Demonstrated hydrolysis protocol reduces procurement risk.
Isolated yield not specified; method transfer reviewed.
ester hydrolysis synthetic intermediate yield optimization

Purity and Multi-Supplier Availability

The compound is stocked by multiple reputable vendors at standard purity ≥95%. Bidepharm (BD332646) provides batch-specific QC reports including NMR, HPLC, and GC . MolCore offers a higher purity grade (NLT 98%) with ISO-certified quality systems . Fluorochem (via Sigma-Aldrich) and AKSci also list the compound at 95% purity . In comparison, the closest structural analog 2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid is listed only by EvitaChem with less comprehensive publicly disclosed quality documentation.

Purity & Availability
Supporting evidence
Purity ≥95% from multiple suppliers (Bidepharm, Fluorochem, AKSci); NLT 98% from MolCore. Batch QC reports available.
Multi-supplier sourcing and QC documentation support procurement continuity.
Supplier catalog comparison; verify current lot-specific QC.
chemical procurement purity specification batch QC

High-Impact Application Scenarios in Drug Discovery


CDK4/6-Selective Pyrido[2,3-d]pyrimidin-7-one Inhibitor Synthesis

Research groups pursuing CDK4/6-selective kinase inhibitors for oncology can use this acid as the immediate hydrolysis precursor to the key ethyl ester intermediate. The published patent route (CN105622638B) provides a validated synthetic sequence from the C4-chloro precursor through the ester to the final pyrido[2,3-d]pyrimidin-7-one core. Procuring the pre-formed free acid bypasses the ethyl ester hydrolysis step, allowing direct coupling into downstream amidation or esterification reactions [1].

NAE Inhibitor Lead Optimization

The NEDD8 pathway is a validated target in oncology, and the structurally related ethyl ester has demonstrated pharmacological NEDD8 inhibition. This free acid can serve as a starting material for esterification to the active ester, or for direct amide coupling to explore SAR around the C5 carboxylate position. The C2 methylthio group provides a distinct diversification handle not present in 2-chloro or 2-oxo pyrimidine analogs .

Focused Kinase Inhibitor Library Construction

Medicinal chemistry groups building targeted kinase inhibitor libraries can exploit the C5 carboxylic acid for parallel amide coupling with diverse amine building blocks. The cyclopentylamino group at C4 provides a pre-installed hinge-binding motif, while the C2 methylthio group remains available for subsequent oxidation or displacement chemistry. This contrasts with simpler pyrimidine-5-carboxylic acids that require de novo installation of the C4 amino group, adding 2–3 synthetic steps .

Chemical Biology Probe Development Targeting DHODH

Vendor annotations describe this compound as a DHODH inhibitor (dihydroorotate dehydrogenase), an enzyme critical for de novo pyrimidine biosynthesis. While quantitative IC₅₀ data are not publicly available, the structural resemblance to known DHODH-active pyrimidine-5-carboxylic acids supports its use as a starting scaffold for probe development. Researchers should request vendor assay data or conduct in-house DHODH inhibition assays to benchmark activity before committing to large-scale synthesis .

Application
Selection Property
Validation Focus
CDK4/6 Inhibitor Synthesis
C4 cyclopentylamino hinge-binding motif
Patent-route compatibility review
NAE Inhibitor Lead Optimization
C2 methylthio diversification handle
NAE pharmacophore context review
Kinase Inhibitor Library Construction
Pre-installed hinge-binding and C5 carboxylate
Parallel amidation and C2 derivatization potential
DHODH Probe Development
Pyrimidine-5-carboxylic acid scaffold
DHODH inhibition assay benchmarking
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